molecular formula C13H13BrN2O3 B3060363 Methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 299404-81-2

Methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3060363
CAS No.: 299404-81-2
M. Wt: 325.16 g/mol
InChI Key: YTHBJHRPIHXWEL-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 299404-81-2) is a dihydropyrimidine (DHPM) derivative with the molecular formula C₁₃H₁₃BrN₂O₃ and molecular weight 325.16 g/mol. It belongs to the Biginelli reaction product family, characterized by a tetrahydropyrimidine core substituted with a brominated aryl group and ester functionality. This compound is typically stored under dry, sealed conditions at room temperature .

Properties

IUPAC Name

methyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-4-3-5-9(14)6-8/h3-6,11H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHBJHRPIHXWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385859
Record name methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299404-81-2
Record name methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antimicrobial Properties

Research indicates that tetrahydropyrimidines exhibit antimicrobial activities. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various bacterial strains and fungi. Methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may possess similar properties due to its structural characteristics.

Anticancer Potential

Studies have suggested that compounds with a tetrahydropyrimidine scaffold can influence cell proliferation and apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation to elucidate its potential as an anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Inhibitors derived from tetrahydropyrimidines have been studied for their roles in treating metabolic disorders and cancers by modulating enzyme activity.

Drug Development

Given its promising biological activities, this compound serves as a valuable lead compound in drug discovery. Its modifications can yield derivatives with enhanced potency and selectivity against targeted diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. SAR studies can provide insights into how variations in the chemical structure affect biological activity, guiding the design of more effective therapeutic agents.

Case Study 1: Antimicrobial Activity Evaluation

In a study conducted by researchers at the University of Madras, derivatives of tetrahydropyrimidines were synthesized and evaluated for their antimicrobial properties against common pathogens. The results indicated that certain modifications significantly increased antibacterial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A research team at Yeungnam University investigated the effects of various tetrahydropyrimidine derivatives on cancer cell lines. The findings revealed that compounds similar to this compound induced apoptosis in breast cancer cells through specific signaling pathways .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bioactivity

The 3-bromophenyl substituent in the target compound distinguishes it from analogs with para-substituted bromophenyl groups. For example:

  • Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits moderate cytotoxicity in tumor cell lines, with IC₅₀ values ranging from 15.7 μM to 314.3 μM depending on the cell type and assay conditions . In contrast, the 3-bromophenyl analog’s bioactivity remains underexplored in the provided evidence, though positional isomerism often alters binding affinity to biological targets due to steric and electronic effects.
Table 1: Cytotoxicity of Bromophenyl-Substituted DHPMs
Compound IC₅₀ (μM) Cell Line/Assay Reference
4-Bromophenyl analog 15.7 – 314.3 Various tumor cells
3-Bromophenyl analog (target) Not reported

Electronic Effects of Substituents

Electron-withdrawing groups (e.g., -Br , -CN ) and electron-donating groups (e.g., -OCH₃ , -OH ) on the aryl ring significantly influence reactivity and bioactivity:

  • Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (Yield: 27%, Mp: 199–200°C) showed distinct NMR shifts (δ 7.72–7.75 ppm for aromatic protons) due to the cyano group’s strong electron-withdrawing effect .
  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (Mp: 185°C) demonstrated altered solubility and antioxidant properties attributed to the methoxy group’s electron-donating nature .

Thioxo vs. Oxo Derivatives

Replacing the 2-oxo group with 2-thioxo alters hydrogen-bonding capacity and metabolic stability:

  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate (CAS: 134141-11-0) showed distinct IR peaks at 1,709 cm⁻¹ (C=O) and 843 cm⁻¹ (C=S), indicating structural divergence from oxo analogs .
  • Thioxo derivatives often exhibit enhanced enzyme inhibition but reduced solubility compared to oxo counterparts .

The target compound’s 2-oxo group may favor interactions with polar enzyme active sites, whereas thioxo analogs could improve resistance to oxidative degradation.

Hybrid Derivatives with Enhanced Bioactivity

  • (1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazol-4-yl)methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (LCMS: 525.1) demonstrated antitubercular activity, with IR bands at 3,365 cm⁻¹ (N-H) and 1,709 cm⁻¹ (C=O) .
  • Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-DHPM-5-carboxylate showed dual activity as a calcium channel blocker and cholinesterase inhibitor .

The target compound’s simpler structure lacks these hybrid functionalities, suggesting opportunities for future derivatization to enhance multitarget effects.

Biological Activity

Methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 299404-81-2) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H13BrN2O3C_{13}H_{13}BrN_2O_3, with a molecular weight of approximately 325.16 g/mol. It features a tetrahydropyrimidine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃BrN₂O₃
Molecular Weight325.16 g/mol
CAS Number299404-81-2
Purity95%

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

The biological activity is believed to stem from its ability to interact with specific cellular targets. Molecular docking studies suggest that this compound may act as an inhibitor of carbonic anhydrase I, which plays a crucial role in various physiological processes including acid-base balance and respiration .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Madras evaluated the antimicrobial properties of the compound against a panel of pathogens. The results indicated that it inhibited bacterial growth at concentrations as low as 25 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Study on Anticancer Activity

In another study published in a peer-reviewed journal, the anticancer effects were assessed using MCF-7 and HeLa cell lines. The compound demonstrated an IC50 value of approximately 30 µM for MCF-7 cells after 48 hours of treatment. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.